molecular formula C10H15O2P B14546004 Ethyl methyl(2-methylphenyl)phosphinate CAS No. 61820-30-2

Ethyl methyl(2-methylphenyl)phosphinate

Cat. No.: B14546004
CAS No.: 61820-30-2
M. Wt: 198.20 g/mol
InChI Key: AGFMWTJYAWXSOO-UHFFFAOYSA-N
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Description

Ethyl methyl(2-methylphenyl)phosphinate (CAS: Not explicitly provided; structurally related to compounds in ) is an organophosphorus compound characterized by a phosphinate core (P=O) with ethyl, methyl, and 2-methylphenyl substituents. Its synthesis involves the reaction of methylphosphonite with anhydrous NiCl₂ catalysis, yielding the product in excellent yields (Scheme 3, ). This compound serves as a precursor in the synthesis of 1,2-azaphospholidine 2-oxide derivatives, which are valuable in medicinal and materials chemistry due to their heterocyclic reactivity . The 2-methylphenyl group imparts steric hindrance and electronic effects, influencing its reactivity in subsequent transformations, such as chlorination or amidation .

Properties

CAS No.

61820-30-2

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]-2-methylbenzene

InChI

InChI=1S/C10H15O2P/c1-4-12-13(3,11)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3

InChI Key

AGFMWTJYAWXSOO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl(2-methylphenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with 2-methylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization .

Another method involves the use of a palladium-catalyzed cross-coupling reaction between ethyl phosphinate and 2-methylphenyl halides. This method offers high yields and operational simplicity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl methyl(2-methylphenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl methyl(2-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For instance, as a metalloprotease inhibitor, the compound binds to the active site of the enzyme, interfering with the enzyme’s ability to catalyze the hydrolysis of peptide bonds. This inhibition is achieved through the formation of a stable complex between the phosphinate group and the metal ion in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phosphinate derivatives allows for tailored applications in agrochemicals, pharmaceuticals, and chemical warfare agents. Below is a detailed comparison of Ethyl methyl(2-methylphenyl)phosphinate with analogous compounds:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
This compound C₁₀H₁₅O₂P 210.20 g/mol 2-methylphenyl, ethyl, methyl Precursor for heterocyclic synthesis
Ethyl (cyanomethyl)methylphosphinate C₅H₁₀NO₂P 163.11 g/mol Cyanomethyl, ethyl, methyl High electrophilicity due to cyano group; agrochemical intermediates
VX Nerve Agent (Ethyl {[2-(diisopropylamino)ethyl]sulfanyl}(methyl)phosphinate) C₁₁H₂₆NO₂PS 267.36 g/mol Sulfanyl-diisopropylaminoethyl chain Lethal acetylcholinesterase inhibitor
Ethyl (chloromethyl)(methyl)phosphinate C₄H₁₀ClO₂P 156.55 g/mol Chloromethyl, ethyl, methyl Reactive in nucleophilic substitutions
Cyclohexyl fluoro(methyl)phosphinate C₇H₁₄FO₂P 192.15 g/mol Cyclohexyl, fluorine, methyl Potential metabolite in detoxification pathways

Reactivity and Stability

  • Steric Effects : The 2-methylphenyl group in this compound introduces steric hindrance, slowing down reactions at the phosphorus center compared to less bulky analogs like Ethyl (chloromethyl)(methyl)phosphinate .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyanomethyl in Ethyl (cyanomethyl)methylphosphinate) increase the electrophilicity of the phosphorus atom, enhancing reactivity toward nucleophiles. In contrast, the 2-methylphenyl group provides mild electron-donating effects, stabilizing intermediates in heterocyclic synthesis .
  • Toxicity Profile: VX, a structural analog with a sulfanyl-diisopropylaminoethyl chain, exhibits extreme neurotoxicity due to irreversible acetylcholinesterase inhibition. This compound lacks such bioactive substituents, making it less hazardous .

Physical Properties

  • Solubility : The 2-methylphenyl group enhances lipophilicity compared to aliphatic analogs like Ethyl (chloromethyl)(methyl)phosphinate, affecting solubility in organic solvents .
  • Thermal Stability : Bulky aromatic substituents improve thermal stability, making this compound suitable for high-temperature reactions, unlike VX, which decomposes at elevated temperatures .

Research Findings and Industrial Relevance

  • Pharmaceuticals : this compound derivatives show promise in anticancer and antiviral research due to their heterocyclic scaffolds .
  • Chemical Warfare Detoxification : Phosphinates with hydrolyzable groups (e.g., chloromethyl) are studied as decontamination agents for nerve agents like VX .
  • Catalysis: Nickel-catalyzed synthesis of this compound highlights its role in sustainable organophosphorus chemistry .

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